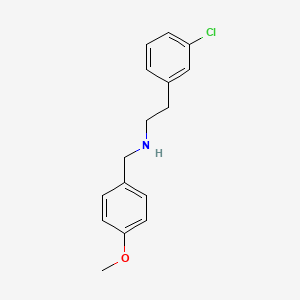

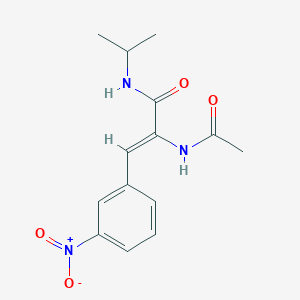

![molecular formula C18H17ClFN3S2 B4624877 5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4624877.png)

5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a triazole derivative, which is a class of heterocyclic compounds known for their diverse applications in pharmaceuticals and materials science. Triazoles are recognized for their stability and versatile chemical properties.

Synthesis Analysis

Several studies have described the synthesis of triazole derivatives. For instance, Xu et al. (2006) discussed the synthesis of a similar triazole compound, demonstrating techniques that might be applicable to the compound (Xu et al., 2006).

Molecular Structure Analysis

Triazole derivatives often exhibit interesting structural characteristics. Bekircan et al. (2015) investigated the structure of a related compound, providing insights into the molecular structure that could be relevant (Bekircan, Ülker, & Menteşe, 2015).

Chemical Reactions and Properties

The reactivity of triazole compounds is influenced by their functional groups. Studies like the one by Safonov (2018) explored the reactivity of triazole derivatives, shedding light on potential chemical reactions (Safonov, 2018).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystal structure are crucial for understanding a compound's behavior. Bihdan and Parchenko (2018) focused on the physical properties of triazole derivatives, which can provide a context for our compound (Bihdan & Parchenko, 2018).

Aplicaciones Científicas De Investigación

π-Hole Tetrel Bonding Interactions

Research on triazole derivatives incorporating phenyl substituents has revealed significant insights into π-hole tetrel bonding interactions. These compounds, including variations with α-ketoester functionalities, demonstrate the importance of substituents on rings in influencing nucleophilic/electrophilic interactions. The study by Ahmed et al. (2020) explored the synthesis and characterization of such derivatives, highlighting their self-assembled dimer formation and interaction energies facilitated by various bonding interactions. This research underscores the potential of triazole derivatives in designing molecular structures with specific interaction capabilities (Ahmed et al., 2020).

lp⋯π Intermolecular Interactions

Shukla et al. (2014) focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives. Their study detailed the crystalline behavior and thermal stability of these compounds, alongside a comprehensive analysis of intermolecular interactions such as C–H⋯O, C–H⋯SC, and lp⋯π. This work not only contributes to understanding the structural aspects of triazole derivatives but also their potential in biological applications (Shukla et al., 2014).

Insecticidal Activity

A study by Maddila et al. (2015) on tetrazole-linked triazole derivatives demonstrated the synthesis of compounds with significant insecticidal activity. This work illustrates the application of triazole derivatives in developing new pesticides, offering a potential route for controlling agricultural pests (Maddila et al., 2015).

Antioxidant Properties

Karayel et al. (2015) synthesized novel triazolyl-benzimidazole compounds and analyzed their crystal structures and antioxidant properties. Their findings point to the role of molecular architecture in enhancing antioxidant activity, suggesting potential therapeutic applications of such compounds (Karayel et al., 2015).

Enzyme Inhibition

Research into the synthesis and lipase, as well as α-glucosidase inhibition properties of triazole derivatives, reveals their potential as therapeutic agents. By modifying the triazole core and exploring different substituents, researchers have developed compounds with promising enzyme inhibition profiles, which could be beneficial in treating diseases related to enzyme dysfunction (Bekircan et al., 2015).

Propiedades

IUPAC Name |

3-[(2-chloro-4-fluorophenyl)methylsulfanylmethyl]-4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3S2/c1-11-3-6-16(12(2)7-11)23-17(21-22-18(23)24)10-25-9-13-4-5-14(20)8-15(13)19/h3-8H,9-10H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLDSOXYUJLHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=NNC2=S)CSCC3=C(C=C(C=C3)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(2-chloro-4-fluorobenzyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)

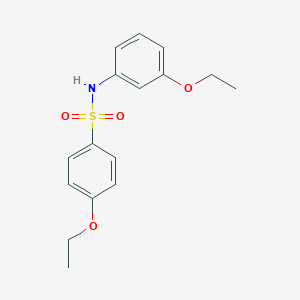

![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

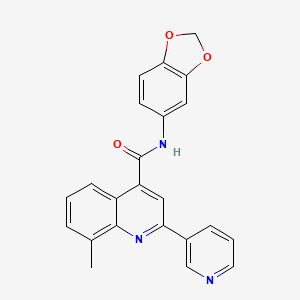

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)

![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)

![isopropyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4624901.png)